Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate
Overview
Description
“Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” is a chemical compound. However, there is limited information available specifically for this compound. A similar compound, “bis(4-propan-2-ylphenyl)iodanium,chloride”, has a molecular formula of C18H22ClI and a molecular weight of 400.725001. Another related compound, “Bis(4-methylphenyl)iodonium hexafluorophosphate”, has a molecular weight of 454.132.
Synthesis Analysis
The synthesis analysis of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” is not readily available. However, a related compound, “Bis(4-tert-butylphenyl)iodonium”, was synthesized by electrophilic alkylation of diphenylaminde and 2-phenyl-1-propene using acid clay as a catalyst3.Molecular Structure Analysis
The molecular structure of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” is not explicitly available. However, a similar compound, “bis(4-propan-2-ylphenyl)iodanium,chloride”, has a molecular formula of C18H22ClI1.Chemical Reactions Analysis
The chemical reactions involving “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” are not explicitly available. However, a related compound, “Bis(4-tert-butylphenyl)iodonium”, reacted rapidly under 254-nm irradiation with a photolytic half-life of 39.2 seconds4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” are not explicitly available. However, a similar compound, “bis(4-propan-2-ylphenyl)iodanium,chloride”, has a molecular weight of 400.725001. Another related compound, “Bis(4-methylphenyl)iodonium hexafluorophosphate”, is a white powder that melts at 175-180 °C2.Safety And Hazards
The safety and hazards of “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate” are not explicitly available. However, a related compound, “Bis(4-methylphenyl)iodonium hexafluorophosphate”, is classified as a skin corrosive (1B) and has a hazard statement of H3142.
Future Directions
The future directions of “Bis[4-(propan-2-yl)phenyl]iodonium hexafluorophosphate” are not explicitly available. However, a related compound, “Bis(4-tert-butylphenyl)iodonium”, is used in semiconductor photolithography and other photo-initiated manufacturing processes5. It’s unique synthesis method provides unmatched solubility, cure speed, and color resolution, making it ideal for printing and coating applications5.
Please note that the information provided is based on the available data and may not be fully applicable to “Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate”. Further research and studies are needed to provide a more comprehensive understanding of this specific compound.
properties
IUPAC Name |
bis(4-propan-2-ylphenyl)iodanium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22I.F6P/c1-13(2)15-5-9-17(10-6-15)19-18-11-7-16(8-12-18)14(3)4;1-7(2,3,4,5)6/h5-14H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEPXLSJIREXPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F6IP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603287 | |
Record name | Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
CAS RN |
69842-76-8 | |
Record name | Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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